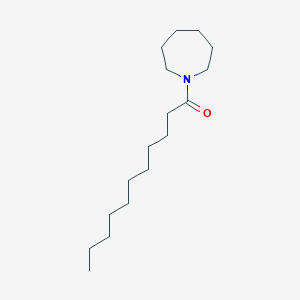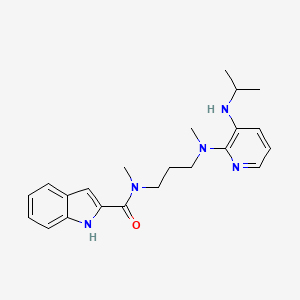
1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- typically involves multi-step organic reactions The process begins with the formation of the indole core, which can be synthesized through the Fischer indole synthesis or other methods like the Bartoli indole synthesis
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
1H-Indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
N-Methyl-1H-indole-2-carboxamide: Lacks the complex side chain present in the target compound.
2-Pyridinyl-1H-indole-2-carboxamide: Contains a pyridinyl group but differs in the position and nature of other substituents.
Uniqueness: 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its complex side chain and the presence of both indole and pyridine rings contribute to its versatility and potential for diverse applications.
This detailed overview provides a comprehensive understanding of 1H-Indole-2-carboxamide, N-methyl-N-(3-(methyl(3-((1-methylethyl)amino)-2-pyridinyl)amino)propyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
136817-10-2 |
|---|---|
Molecular Formula |
C22H29N5O |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-methyl-N-[3-[methyl-[3-(propan-2-ylamino)pyridin-2-yl]amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H29N5O/c1-16(2)24-19-11-7-12-23-21(19)26(3)13-8-14-27(4)22(28)20-15-17-9-5-6-10-18(17)25-20/h5-7,9-12,15-16,24-25H,8,13-14H2,1-4H3 |
InChI Key |
BTFCOEAJLWYEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N(C)CCCN(C)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


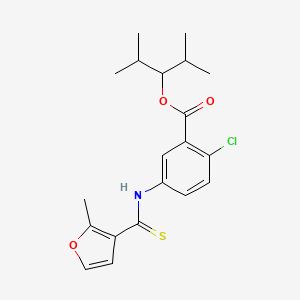
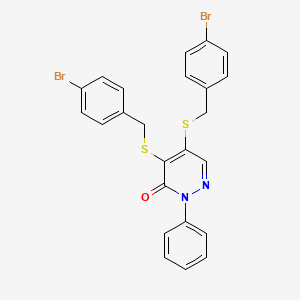

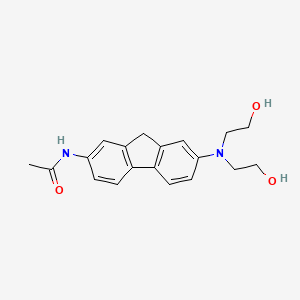
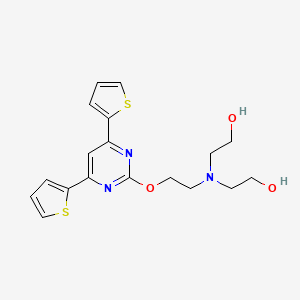


![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)
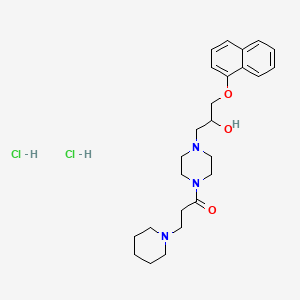

![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)


